molecular formula C7H7FN2O4S B180015 N-(2-fluoro-5-nitrophenyl)methanesulfonamide CAS No. 123343-99-7

N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Cat. No. B180015
M. Wt: 234.21 g/mol
InChI Key: UDWKPLLNAQEMPI-UHFFFAOYSA-N
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Description

“N-(2-fluoro-5-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7FN2O4S and a molecular weight of 234.21 . It contains a sulfonamide group and a nitro-functionalized phenyl group.


Molecular Structure Analysis

The InChI code for “N-(2-fluoro-5-nitrophenyl)methanesulfonamide” is 1S/C7H7FN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

“N-(2-fluoro-5-nitrophenyl)methanesulfonamide” is a solid substance with a melting point of 163 - 165°C .

Scientific Research Applications

Application in Biochemical Research

Summary of the Application

“N-(2-Fluoro-5-nitrophenyl)methanesulfonamide” is used in biochemical research . It’s a product for proteomics research .

Methods of Application

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The outcomes of the application in biochemical research are not specified in the source .

Application in Anti-Virulence Compounds Development

Summary of the Application

A research group has been developing anti-virulence compounds targeting iron acquisition in mycobacteria . They were able to identify a new class of furan-based inhibitors of the salicylate synthase MbtI from M. tuberculosis (Mtb) .

Results or Outcomes

The outcomes of the application in anti-virulence compounds development are not specified in the source .

Safety And Hazards

The safety information available indicates that “N-(2-fluoro-5-nitrophenyl)methanesulfonamide” may be harmful if swallowed, inhaled, or in contact with skin. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKPLLNAQEMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403042
Record name N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-nitrophenyl)methanesulfonamide

CAS RN

123343-99-7
Record name N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-5-nitroaniline (15.7 g) solution in pyridine (100 ml) was added drop-wise with methanesulfonylchloride (17.2 g) in an ice bathing. After being stirred for 2 hours at room temperature, the reaction mixture was added with 2N sodium hydroxide (200 ml) and washed with hexane (200 ml) two times. 2N HCl (300 ml) was added into the resultant aqueous layer and solids separated were collected by filtration, washed with water and dried under vacuum to obtain 2′-fluoro-5′-nitromethanesulfonanilide (21.8 g) as brownish solid.
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15.7 g
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17.2 g
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100 mL
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200 mL
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Synthesis routes and methods II

Procedure details

First, the amino group of 2-fluoro-5-nitroaniline is sulfonylated by using methanesulfonyl chloride to give N-(2-fluoro-5-nitrophenyl)methanesulfonamide.
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Synthesis routes and methods III

Procedure details

To 334 ml of a pyridine solution containing 52.1 g of 2-fluoro-5-nitroaniline was added 42.1 g of methanesulfonyl chloride under ice-cooling, followed by stirring at room temperature for 7 hours. Water was added to the reaction solution, the precipitate was collected by filtration, and the crude crystals were recrystallized from ethanol to give 56.9 g of N-(2-fluoro-5-nitrophenyl)methanesulfonamide as pale yellow needles.
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334 mL
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52.1 g
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42.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XX Xi, HY Zhao, YZ Mao, M Xin, SQ Zhang - European Journal of Medicinal …, 2023 - Elsevier
The EGFR C797S mutation is a dominant mechanism of acquired resistance after the treatment of non-small cell lung cancer (NSCLC) with osimertinib in clinic. To date, there is no …
Number of citations: 3 www.sciencedirect.com

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